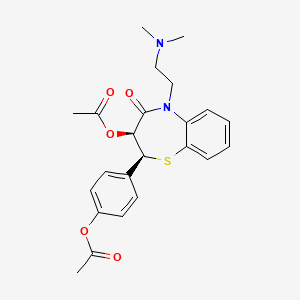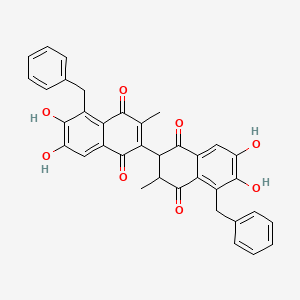
5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione” is a complex organic compound characterized by multiple benzyl groups and hydroxyl functionalities. Compounds of this nature often exhibit significant biological and chemical activities, making them of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Benzylation: Benzyl groups can be added through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced naphthalene derivatives.
Substitution Products: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Antioxidant Activity: Hydroxyl groups may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible use in treatments due to biological activity.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other chemicals.
Mécanisme D'action
The compound’s mechanism of action can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoquinones: Compounds with similar naphthalene and quinone structures.
Benzylated Phenols: Molecules with benzyl groups and hydroxyl functionalities.
Uniqueness
Structural Complexity: The presence of multiple benzyl and hydroxyl groups.
Biological Activity: Potential for unique interactions with biological targets.
This outline provides a comprehensive overview of the compound based on general knowledge of similar organic molecules
Propriétés
Formule moléculaire |
C36H28O8 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
5-benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C36H28O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-17,27,37-38,41-42H,13-14H2,1-2H3 |
Clé InChI |
ZGOJSVUZKDQTGG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)C2=CC(=C(C(=C2C1=O)CC3=CC=CC=C3)O)O)C4=C(C(=O)C5=C(C(=C(C=C5C4=O)O)O)CC6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


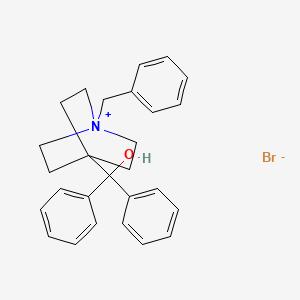
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
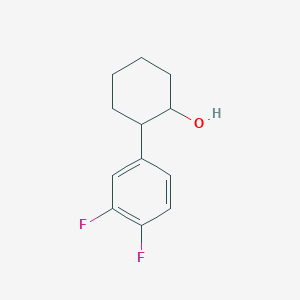
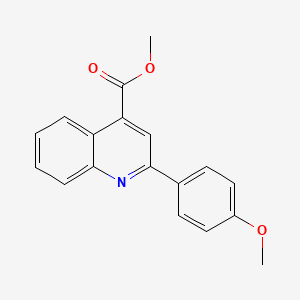
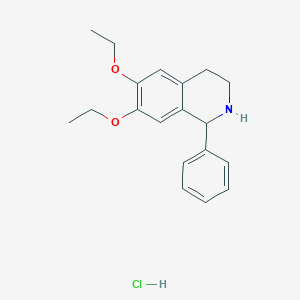



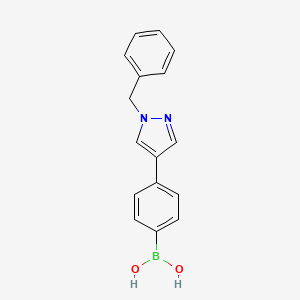

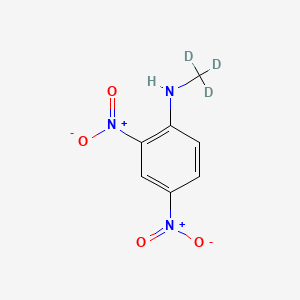
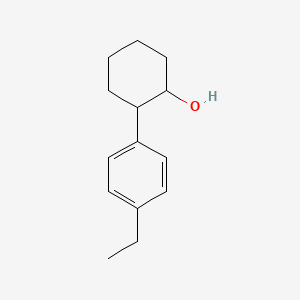
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
